molecular formula C22H19FN4O3S B2423281 N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)propanamide CAS No. 1421530-67-7

N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)propanamide

Cat. No. B2423281
CAS RN: 1421530-67-7
M. Wt: 438.48
InChI Key: FSQPSRFAKCEJGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)propanamide is a useful research compound. Its molecular formula is C22H19FN4O3S and its molecular weight is 438.48. The purity is usually 95%.
BenchChem offers high-quality N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

Several studies focus on compounds structurally similar to N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)propanamide, showing promise in anticancer applications. For instance, Tumosienė et al. (2020) synthesized derivatives with semicarbazide, thiosemicarbazide, and furan moieties, finding significant anticancer activity against human glioblastoma and triple-negative breast cancer cell lines Tumosienė et al., 2020. Kamal et al. (2013) designed N-(2-benzoylbenzofuran-3-yl)-3-(substituted)-propanamide analogs, demonstrating potent anticonvulsant activity with a significant effect on electroshock and subcutaneous metrazol seizure tests Kamal et al., 2013.

Antibacterial and Antifungal Activity

Several studies have synthesized derivatives that show notable antibacterial and antifungal properties. Dengale et al. (2019) synthesized thiadiazoles and triazoles derived from similar compounds, demonstrating in vitro antibacterial and antifungal activity Dengale et al., 2019. Helal et al. (2013) also synthesized novel propionamide derivatives with substantial antibacterial and antifungal activities Helal et al., 2013.

Inhibitory Activity in Cancer Therapy

Compounds similar to the given chemical have been evaluated for their potential use in cancer chemotherapy. For example, the study by Alnabulsi et al. (2018) evaluated furan amidines, which are structurally related, as inhibitors of the enzyme NQO2, relevant in cancer chemotherapy and malaria treatment Alnabulsi et al., 2018.

properties

IUPAC Name

N-[[2-(2-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]-2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN4O3S/c1-13-19(31-22(25-13)15-6-3-4-7-16(15)23)12-24-21(29)14(2)27-20(28)10-9-17(26-27)18-8-5-11-30-18/h3-11,14H,12H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSQPSRFAKCEJGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2F)CNC(=O)C(C)N3C(=O)C=CC(=N3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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